tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate
Description
tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a fluorine atom, and a methyl group at the 3-position. This compound is of significant interest in pharmaceutical chemistry due to the strategic placement of fluorine, which enhances metabolic stability, bioavailability, and binding affinity to biological targets. Its synthesis typically involves fluorination reagents like Selectfluor® and protective group strategies to ensure regioselectivity .
Properties
IUPAC Name |
tert-butyl 3-fluoro-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHLWURADNUYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis typically starts from piperidine derivatives , such as tert-butyl piperidine-1-carboxylate or 3-methylpiperidine analogs.
- Key intermediates include tert-butyl 4-iodopiperidine-1-carboxylate or related halogenated piperidines, which facilitate nucleophilic substitution or cross-coupling reactions.
- Fluorination is introduced either by direct fluorination reagents or via fluorinated building blocks.
Fluorination Strategies
Detailed Multi-Step Preparation Procedure
| Step | Reaction Type | Reagents/Conditions | Monitoring Method | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation of Piperidine | tert-Butyl bromoacetate, NaH or KOtBu, THF, 0–25 °C | Thin-layer chromatography | 65–75 |
| 2 | Halogenation (Iodination) | NBS or I2, radical initiator (AIBN), reflux | TLC, NMR | 70–80 |
| 3 | Fluorination | DAST or Selectfluor, DCM, –40 °C | ¹⁹F NMR | 50–60 |
| 4 | Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), RT | NMR, HPLC | 80–90 |
| 5 | Purification | Silica gel chromatography or recrystallization | HPLC purity >95% | — |
Representative Research Findings and Reaction Conditions
Photoredox Catalysis for Fluorination
A recent study demonstrates the use of copper(II) triflate and a ligand under visible light (410 nm LEDs) irradiation to promote the fluorination of piperidine derivatives with high efficiency and selectivity. The reaction is performed in tetrahydrofuran (THF) with 1,1,3,3-tetramethylguanidine as a base at 25 °C for 24 hours, yielding fluorinated products in up to 80% isolated yield.
Optical Resolution and Enantiomeric Purity
Patented methods describe optically resolving racemic intermediates to obtain enantiomerically pure tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which can be further converted to the fluorinated analogs. This involves:
- Resolution of racemates using chiral auxiliaries or chromatography.
- Recycling of undesired enantiomers via racemization to improve overall yield and economy.
- Subsequent fluorination and Boc protection steps to finalize the target compound.
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are critical for confirming substitution patterns and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation of stereoisomers.
- Mass Spectrometry (MS): Confirms molecular weight and structural integrity.
- Silica Gel Chromatography: Commonly employed for purification after each synthetic step.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct fluorination (DAST) | DAST, low temp (–40 °C), DCM | Straightforward, good yield | Sensitive to moisture, side reactions |
| Photoredox catalysis | Cu(OTf)2, ligand, TMG, THF, visible light | Mild conditions, scalable | Requires specialized equipment |
| Halogenation + substitution | NBS/AIBN, reflux; fluoride nucleophile | Versatile intermediate | Multi-step, moderate yields |
| Optical resolution + Boc protection | Chiral resolution, Boc2O, base | High enantiomeric purity | Additional steps, cost |
Chemical Reactions Analysis
tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Tert-butyl 3-fluoro-3-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to novel therapeutic agents targeting various diseases, including neurodegenerative disorders.
-
Neuroprotective Properties
- Research indicates that this compound exhibits significant neuroprotective effects. In vitro studies have shown its ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer's disease pathology. For instance, it demonstrated an inhibition rate of approximately 85% at concentrations around 100 μM , suggesting its potential as a therapeutic agent against neurodegenerative diseases .
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. It showed an IC₅₀ value of approximately 15.4 nM , indicating strong inhibitory potential .
Case Study 1: Neuroprotective Effects
In a study assessing the protective effects against amyloid-beta-induced toxicity in astrocytes, this compound exhibited a moderate protective effect by reducing TNF-α levels and oxidative stress markers. This highlights its potential role in treating Alzheimer's disease and other neurodegenerative conditions.
Case Study 2: Comparative Analysis
When compared with other similar compounds featuring fluorinated piperidines, this compound demonstrated unique reactivity patterns and biological activities that set it apart as a candidate for further research in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The physical properties of piperidine derivatives are heavily influenced by substituent type and position. For example:
- tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5): A pale yellow solid (mp 102–105°C) with a difluorophenylamino group at the 2-position. The bulky substituent increases melting point compared to liquid analogs .
- tert-Butyl 3-fluoro-2-methoxypiperidine-1-carboxylate (3b) : A viscous oil with fluorine and methoxy groups at the 3- and 2-positions. The methoxy group reduces crystallinity, resulting in a lower melting point .
- tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate: A solid (MW 232.29) with an aminomethyl group, increasing polarity and solubility in aqueous media compared to non-polar analogs .
Table 1: Physical Properties of Selected Analogs
Stereochemical and Electronic Effects
- Stereochemistry: The (R)-configuration in tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate enhances chiral recognition in biological systems .
- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the piperidine ring, stabilizing intermediates in synthesis and improving metabolic resistance .
Biological Activity
tert-Butyl 3-fluoro-3-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology. Its structural characteristics, including the presence of a fluorine atom and a piperidine ring, enhance its biological activity and interaction with various biological targets.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C_{12}H_{18}FNO_2
- Molecular Weight : Approximately 233.28 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and other cellular targets. The fluorine substitution increases lipophilicity, facilitating the compound's ability to cross biological membranes and potentially enhancing its central nervous system (CNS) penetration.
Biological Activity and Therapeutic Potential
Research has indicated that this compound may exhibit neuroprotective effects, making it a candidate for treating various neurological disorders. Here are some of the key findings regarding its biological activity:
- Neuroprotective Effects : Studies suggest that derivatives of this compound can protect neuronal cells from damage, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Binding Affinity : The compound has shown potential binding affinities for receptors involved in neurotransmission, such as the muscarinic acetylcholine receptor (M3R). Activation of M3R is associated with cell proliferation and resistance to apoptosis .
- Pharmacological Studies : In vitro studies have demonstrated that modifications to the piperidine structure can significantly alter the compound's pharmacokinetic properties, enhancing its efficacy as a therapeutic agent.
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Study on Neuroinflammation : A study investigated the role of CSF1R (colony-stimulating factor 1 receptor) in neuroinflammation, highlighting that compounds similar to this compound could be instrumental in modulating inflammatory responses in neurodegenerative conditions .
- Cancer Research : Another study examined piperidine derivatives for their anticancer properties, indicating that certain structural modifications could enhance cytotoxicity against cancer cells, suggesting a broader therapeutic potential beyond neurological applications .
Comparative Analysis
To understand the unique attributes of this compound compared to related compounds, the following table summarizes key structural features and their implications for biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with fluorine | Neuroprotective potential, receptor binding |
| tert-butyl 3-hydroxy-4-methylpiperidine | Hydroxyl group instead of fluorine | Different pharmacokinetics, less CNS penetration |
| tert-butyl 4-fluoropiperidine | Lacks methyl substitution | Altered binding affinity, reduced efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
